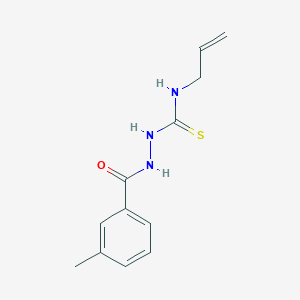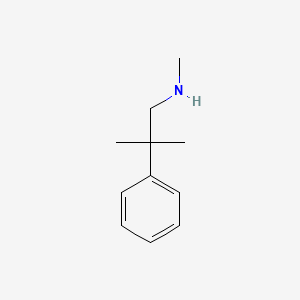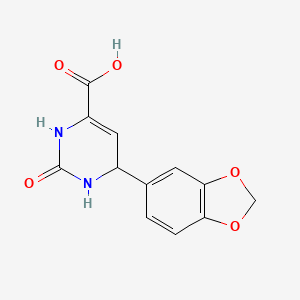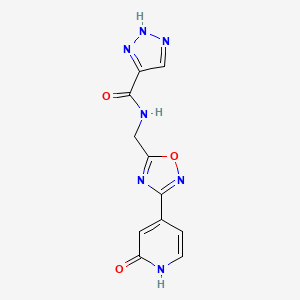![molecular formula C12H13ClN2S B2394289 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 867311-51-1](/img/structure/B2394289.png)
4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H13ClN2S . It is a yellow solid and is part of the thiophene class of heterocyclic compounds . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Physical And Chemical Properties Analysis
This compound is a light yellow solid . Its melting point is between 60.0-69.0°C . The compound has a molecular weight of 252.763 Da .Scientific Research Applications
4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP has been used in a variety of scientific research applications. It has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP has been studied as a potential anti-cancer agent, as it has been found to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP is not fully understood. However, it is thought to act by binding to the active site of the enzyme acetylcholinesterase, thereby preventing the breakdown of the neurotransmitter acetylcholine. Additionally, it is thought to bind to the active site of the enzyme topoisomerase II, thereby preventing the replication and repair of DNA. Furthermore, 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP is thought to inhibit the growth of certain cancer cell lines by binding to the DNA and preventing its replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP are not fully understood. However, it is known to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can cause a variety of effects, including increased muscle contraction, increased heart rate, increased alertness, and increased memory. Additionally, 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP is thought to inhibit the growth of certain cancer cell lines, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP in laboratory experiments include its low cost and ease of synthesis. Additionally, it can be used to study the structure and reactivity of heterocyclic compounds, as well as to study the mechanisms of action of various enzymes. The main limitation of using 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP in laboratory experiments is that its effects on biochemical and physiological processes are not fully understood.
Future Directions
The future directions for the use of 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in medicinal chemistry, organic synthesis, and drug discovery. Additionally, further research is needed to determine the exact mechanism of action of 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP, as well as its potential as an anti-cancer agent. Finally, further research into the synthesis of 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP is needed to improve its cost-effectiveness and to make it more widely available.
Synthesis Methods
4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP can be synthesized in a three-step process. The first step involves the reaction of 2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine with chloroacetyl chloride to form 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP. The second step involves the reaction of 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP with a base, such as sodium hydroxide, to form the corresponding 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP salt. The third step involves the conversion of the 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidineethyl-6,7,8,9-THCP salt to the free base by treating it with a strong acid, such as hydrochloric acid.
properties
IUPAC Name |
3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-7-14-11(13)10-8-5-3-2-4-6-9(8)16-12(10)15-7/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCCAFFZXPKGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCCC3)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)



![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)
![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)


![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)
![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)